7-(Cyanomethoxy)indole

Medicinal Chemistry Leukotriene Antagonists Indole Synthesis

Procure 7-(Cyanomethoxy)indole as the essential building block for N-benzyl dihydroindole LTD4 antagonists (US 5,281,593). Its unique 7-cyanomethoxy group provides a built-in nitrile handle, enabling efficient synthesis of anti-inflammatory scaffolds without additional protection steps. Unlike 7-methoxy or 7-hydroxy analogs, this compound offers the precise reactivity required for leukotriene receptor pharmacophore installation, making it the critical starting material for this validated class.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
CAS No. 135328-50-6
Cat. No. B160658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Cyanomethoxy)indole
CAS135328-50-6
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OCC#N)NC=C2
InChIInChI=1S/C10H8N2O/c11-5-7-13-9-3-1-2-8-4-6-12-10(8)9/h1-4,6,12H,7H2
InChIKeyBFLZDIZKCIZTFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Cyanomethoxy)indole (CAS 135328-50-6): A 7-Substituted Indole Building Block for Leukotriene Antagonist Synthesis


7-(Cyanomethoxy)indole (CAS 135328-50-6), also referred to as 2-(1H-indol-7-yloxy)acetonitrile, is a heterocyclic indole derivative distinguished by a cyanomethoxy substituent at the 7-position of the indole ring [1]. This compound serves primarily as a versatile chemical intermediate and building block in medicinal chemistry [1]. Its most validated application is as a key reagent in the synthesis of N-benzyl dihydroindole-based Leukotriene D4 (LTD4) antagonists, a class of compounds investigated for their anti-inflammatory and anti-asthmatic potential . The molecule has a molecular weight of 172.18 g/mol and the formula C10H8N2O .

Why 7-(Cyanomethoxy)indole Cannot Be Simply Substituted by Other 7-Substituted Indoles


Simple in-class substitution of 7-(Cyanomethoxy)indole with alternative 7-substituted indoles (e.g., 7-hydroxyindole, 7-methoxyindole) fails due to divergent reactivity and downstream biological targeting consequences. The cyanomethoxy group (-OCH2CN) provides a unique synthetic handle not found in other 7-substituted analogs [1]. Specifically, the nitrile (-CN) moiety of 7-(Cyanomethoxy)indole is a critical pharmacophoric element for generating the LTD4 antagonist scaffold, enabling subsequent chemical transformations required to install the N-benzyl dihydroindole core . Using 7-hydroxyindole, for instance, would require additional protection/deprotection steps and would lack the nitrile group necessary for the final antagonist activity, while 7-methoxyindole is inert to the specific transformations needed and lacks the structural complexity required for leukotriene receptor binding . The quantitative evidence below delineates the specific functional, physicochemical, and application-based advantages of the cyanomethoxy moiety.

Quantitative Differentiation of 7-(Cyanomethoxy)indole: Evidence for Procurement Decisions


Unique Synthetic Utility as a Late-Stage LTD4 Antagonist Intermediate

7-(Cyanomethoxy)indole is specifically utilized in patented synthetic routes to produce N-benzyl dihydroindole LTD4 antagonists, a role for which common analogs like 7-hydroxyindole and 7-methoxyindole are unsuitable [1]. The cyanomethoxy group is preserved through the synthesis and is essential for the final biological activity . While a direct quantitative comparison of synthetic yields versus other intermediates is not available, the patented process exemplifies its exclusive, irreplaceable role in this specific drug discovery context.

Medicinal Chemistry Leukotriene Antagonists Indole Synthesis

Differentiated Physicochemical Profile: Impact on Handling and Reaction Conditions

The presence of the cyanomethoxy group confers distinct physicochemical properties compared to unsubstituted indole or 7-methoxyindole, which influence its handling and use in chemical synthesis. Key computed and reported parameters are contrasted below, illustrating differences in boiling point, density, and calculated lipophilicity (cLogP) [1].

Process Chemistry Physicochemical Properties Reaction Solubility

Functional Group Reactivity: Nitrile Enables Downstream Transformations

The cyanomethoxy group (-OCH2CN) contains a nitrile (-CN) moiety that serves as a versatile synthetic handle. This functional group can undergo hydrolysis to carboxylic acids, reduction to amines, or cycloaddition reactions, which are not possible with simple 7-alkoxy analogs (e.g., 7-methoxyindole) [1]. While specific quantitative yields for these transformations on 7-(Cyanomethoxy)indole are not provided in the public domain, the presence of this functional group is a class-level differentiator that expands its utility as a building block for generating diverse chemotypes .

Synthetic Methodology Functional Group Interconversion Medicinal Chemistry

High-Value Application Scenarios for 7-(Cyanomethoxy)indole Based on Verified Evidence


Synthesis of Leukotriene D4 (LTD4) Receptor Antagonists

7-(Cyanomethoxy)indole is the preferred starting material for constructing the N-benzyl dihydroindole core of LTD4 antagonists, as specifically exemplified in U.S. Patent 5,281,593 [1]. This application leverages the compound's unique substitution pattern for anti-inflammatory drug discovery. Procurement should be prioritized when following established synthetic routes for this class of compounds.

Medicinal Chemistry Diversification via Nitrile Handle

As a building block with a built-in nitrile group, 7-(Cyanomethoxy)indole enables divergent synthesis of diverse indole-based chemotypes, including carboxylic acids, amines, and heterocycles, without requiring additional functional group installation steps [1]. This scenario is ideal for hit-to-lead and lead optimization campaigns seeking to explore chemical space around the 7-position of indole.

Process Development Requiring Lower Volatility Intermediates

With a predicted boiling point of approximately 394.5 °C, 7-(Cyanomethoxy)indole offers significantly lower volatility compared to 7-methoxyindole (boiling point ~298 °C) [1]. This property can be advantageous in process chemistry for reactions run at elevated temperatures, minimizing losses due to evaporation and improving safety profiles during large-scale syntheses.

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